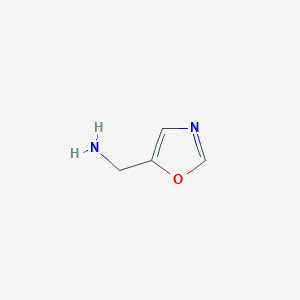

Oxazol-5-ylmethanamine

Description

BenchChem offers high-quality Oxazol-5-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazol-5-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-1-4-2-6-3-7-4/h2-3H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIDZCBCCUTEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Oxazol-5-ylmethanamine: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Oxazol-5-ylmethanamine, a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Drawing from established scientific literature and field expertise, this document delves into its synthesis, physicochemical properties, biological significance, and analytical characterization, offering a self-validating framework for its application in research and development.

Introduction: The Significance of the Oxazole Scaffold

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow oxazole-containing compounds to bind with a wide array of enzymes and receptors, leading to a broad spectrum of biological activities.[3][4] Consequently, the oxazole scaffold is a privileged structure found in numerous natural products and synthetic pharmaceuticals.[5] Oxazol-5-ylmethanamine, with its reactive primary amine, serves as a crucial synthon for introducing the oxazole moiety into larger, more complex molecules, making it a valuable tool for drug development professionals.[6][7]

Physicochemical Properties of Oxazol-5-ylmethanamine

A thorough understanding of a molecule's physicochemical properties is fundamental to its application. The key properties of Oxazol-5-ylmethanamine are summarized below, providing a baseline for its handling, formulation, and integration into synthetic workflows.

| Property | Value | Source |

| IUPAC Name | 1,3-oxazol-5-ylmethanamine | PubChem[8] |

| Molecular Formula | C₄H₆N₂O | PubChem[8] |

| Molecular Weight | 98.10 g/mol | PubChem[8] |

| CAS Number | 847644-09-1 | PubChem[8] |

| Canonical SMILES | C1=C(OC=N1)CN | PubChem[8] |

| InChI Key | ZPIDZCBCCUTEEI-UHFFFAOYSA-N | PubChem[8] |

| Computed XLogP3 | -0.8 | PubChem[8] |

| Hydrogen Bond Donors | 1 | PubChem[8] |

| Hydrogen Bond Acceptors | 2 | PubChem[8] |

| Rotatable Bond Count | 1 | PubChem[8] |

Synthesis of Oxazol-5-ylmethanamine: A Methodological Overview

The synthesis of 5-substituted oxazoles is a well-established area of organic chemistry. One of the most versatile and widely employed methods is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[5] This approach allows for the direct formation of the oxazole ring from an aldehyde.

Caption: A potential synthetic workflow for the preparation of Oxazol-5-ylmethanamine.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on common organic synthesis techniques for analogous transformations. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Oxime Formation from 5-Oxazolecarboxaldehyde

-

Dissolve 5-oxazolecarboxaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate or pyridine (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the crude product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Reduction of the Oxime to Oxazol-5-ylmethanamine

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (2-3 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude oxime from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain crude Oxazol-5-ylmethanamine.

-

Purify the product by distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent streaking).

Biological Significance and Applications in Drug Discovery

The oxazole moiety is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[3][9][10] Oxazol-5-ylmethanamine, as a key building block, facilitates the incorporation of this active core into drug candidates.

Caption: Diverse biological activities associated with the oxazole scaffold.

While specific biological data for Oxazol-5-ylmethanamine itself is not extensively reported in the provided search results, its importance is highlighted by its use in the synthesis of compounds with defined pharmacological profiles. For instance, oxazole derivatives have been investigated as inhibitors of enzymes such as FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, and human acetylcholinesterase (hAChE), relevant to Alzheimer's disease.[11][12] The presence of Oxazol-5-ylmethanamine in patented chemical structures further underscores its relevance in the development of novel therapeutics.[8]

Analytical Characterization

The unambiguous identification and purity assessment of Oxazol-5-ylmethanamine are crucial for its use in research and development. Standard analytical techniques are employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of an oxazole ring system typically shows distinct signals for the ring protons. For Oxazol-5-ylmethanamine, one would expect to see signals for the two oxazole ring protons and the methylene and amine protons of the aminomethyl substituent. Based on data from similar structures, the oxazole protons would likely appear in the aromatic region of the spectrum.[13][14]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the oxazole ring typically resonate in the range of δ 100-180 ppm.[13][15] The methylene carbon of the aminomethyl group would appear in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Oxazol-5-ylmethanamine (C₄H₆N₂O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (98.10).[8] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions for Oxazol-5-ylmethanamine would include:

-

N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm⁻¹).[17]

-

C-H stretching vibrations for the aromatic oxazole ring and the aliphatic methylene group.

-

C=N and C=C stretching vibrations characteristic of the oxazole ring (typically in the 1500-1650 cm⁻¹ region).

-

C-O-C stretching of the oxazole ring.[18]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Oxazol-5-ylmethanamine and its derivatives.

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[1][9][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

Oxazol-5-ylmethanamine is a valuable and versatile building block in the synthesis of complex molecules with significant biological potential. Its utility stems from the privileged nature of the oxazole scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, biological context, and analytical characterization, offering a solid foundation for its application in drug discovery and development. As with any specialized chemical, further in-depth literature review and adherence to rigorous safety protocols are essential for its successful and safe implementation in the laboratory.

References

-

Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

-

Capot Chemical. MSDS of Oxazole. [Link]

-

SDS Manager Inc. Oxazole yellow SDS. [Link]

-

Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

-

National Center for Biotechnology Information. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

-

ResearchGate. Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. Recent advance in oxazole-based medicinal chemistry. [Link]

- Google Patents. WO2000073288A1 - Method for preparing 5-substituted oxazoles.

-

mass spectrometry of oxazoles. [Link]

-

ResearchGate. A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4- b ]pyridine. [Link]

-

3 - Supporting Information. [Link]

-

ResearchGate. The 1 H-NMR of compound (5).. [Link]

-

ScienceDirect. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]

-

MDPI. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

-

MDPI. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. [Link]

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

ResearchGate. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

-

ResearchGate. FTIR spectrum of compound 5a.. [Link]

-

Der Pharma Chemica. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. [Link]

-

National Center for Biotechnology Information. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. [Link]

-

National Center for Biotechnology Information. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. [Link]

-

ResearchGate. A few selected drugs and biologically active compounds containing an oxazole ring. [Link]

-

National Center for Biotechnology Information. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

National Institute of Standards and Technology. Oxazole. [Link]

-

National Center for Biotechnology Information. Oxazol-5-ylmethanamine. [Link]

-

ResearchGate. FTIR spectra of (a) Azo-COOH, (b) Azo-COOH BZ, and (c) poly(Azo-COOH BZ), recorded at room temperature.. [Link]

-

ResearchGate. ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins 1.... [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. a2bchem.com [a2bchem.com]

- 7. 1196156-45-2|Oxazol-5-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 8. Oxazol-5-ylmethanamine | C4H6N2O | CID 23404337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. capotchem.com [capotchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]

- 12. Oxazole [webbook.nist.gov]

- 13. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. Oxazole yellow SDS - Download & Subscribe for Updates [sdsmanager.com]

- 21. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to Oxazol-5-ylmethanamine: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazol-5-ylmethanamine, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug discovery. Its unique structural features and reactivity make it a valuable synthon for the construction of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthetic approaches for oxazol-5-ylmethanamine. While specific experimental data for the parent compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures and predictive models to offer valuable insights for researchers in the field. The versatile nature of the oxazole core, coupled with the reactive primary amine, positions oxazol-5-ylmethanamine as a pivotal intermediate in the development of novel therapeutics.

Introduction: The Significance of the Oxazole Scaffold

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry. Oxazole-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1] The oxazole ring can act as a bioisostere for amide and ester groups, and its ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to a variety of biological targets.[2] Oxazol-5-ylmethanamine, featuring a reactive aminomethyl substituent at the C5 position, serves as a versatile building block for introducing this important heterocyclic motif into larger molecules.[3] Its hydrochloride salt is commercially available, indicating its utility in research and development.[3][4]

Molecular Structure and Physicochemical Properties

The fundamental structure of oxazol-5-ylmethanamine consists of an oxazole ring with a methanamine group attached to the carbon atom at position 5.

Sources

Synthesis of Oxazol-5-ylmethanamine: A Technical Guide for Chemical Researchers

Abstract

Oxazol-5-ylmethanamine is a pivotal structural motif in contemporary drug discovery, serving as a versatile building block for a diverse array of pharmacologically active agents. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this valuable amine. We will delve into the mechanistic underpinnings of key transformations, present detailed, field-proven experimental protocols, and offer critical analysis of the advantages and limitations of each approach. This document is intended to empower researchers, medicinal chemists, and process development scientists with the knowledge to efficiently synthesize oxazol-5-ylmethanamine and its derivatives, thereby accelerating the drug development pipeline.

Introduction: The Significance of the Oxazol-5-ylmethanamine Scaffold

The oxazole ring is a privileged heterocycle in medicinal chemistry, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisosteric replacement for other functional groups.[1][2] When functionalized with a methanamine at the 5-position, the resulting scaffold becomes a highly valuable synthon for introducing a basic nitrogen atom, a common feature in many centrally active and peripherally acting drugs. The strategic placement of the aminomethyl group allows for the facile formation of amides, sulfonamides, and other functionalities, enabling the exploration of vast chemical space in lead optimization campaigns.

This guide will focus on the most practical and scalable synthetic routes to oxazol-5-ylmethanamine, with a particular emphasis on the conversion of readily available starting materials into this key intermediate.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of oxazol-5-ylmethanamine reveals several key disconnection points, highlighting the primary synthetic strategies that will be explored in this guide.

Figure 1: Retrosynthetic analysis of Oxazol-5-ylmethanamine.

This analysis points to three primary synthetic pathways:

-

Route A: Nucleophilic Substitution on a Halomethyl Oxazole. This is arguably the most direct and widely employed strategy, relying on the reactivity of a 5-(halomethyl)oxazole, typically 5-(chloromethyl)oxazole, with a suitable nitrogen nucleophile.

-

Route B: Reduction of an Oxazole-5-carbonitrile. This approach involves the synthesis of a nitrile-substituted oxazole followed by its reduction to the primary amine.

-

Route C: Reductive Amination of an Oxazole-5-carboxaldehyde. This convergent route involves the formation of an imine from the corresponding aldehyde and an ammonia source, followed by reduction.

Synthetic Strategies and Experimental Protocols

This section will provide a detailed examination of the aforementioned synthetic routes, complete with step-by-step experimental protocols and expert insights into the critical parameters of each transformation.

Route A: The Halomethyl Oxazole Approach

This robust and versatile strategy hinges on the preparation of the key intermediate, 5-(chloromethyl)oxazole.

The synthesis of the oxazole ring itself can be accomplished through various established methods, including the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.[3][4][5] The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is particularly effective for constructing the oxazole core from an aldehyde.[4]

The conversion of the primary alcohol to the corresponding chloride is a critical step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol: Synthesis of 5-(Chloromethyl)oxazole

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-(hydroxymethyl)oxazole (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g of alcohol).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 5-(chloromethyl)oxazole. The product can be further purified by column chromatography on silica gel.

With the key chloromethyl intermediate in hand, the introduction of the amine functionality can be achieved through several reliable methods.

Method 1: The Gabriel Synthesis

The Gabriel synthesis is a classic and highly effective method for the preparation of primary amines, avoiding the over-alkylation issues often encountered with direct amination.[2][6]

Figure 2: Workflow for the Gabriel Synthesis of Oxazol-5-ylmethanamine.

Experimental Protocol: Gabriel Synthesis of Oxazol-5-ylmethanamine

-

Phthalimide Adduct Formation: To a solution of 5-(chloromethyl)oxazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/g), add potassium phthalimide (1.1 eq). Heat the mixture to 60-80 °C and stir for 4-6 hours.

-

Work-up and Isolation of Intermediate: After cooling to room temperature, pour the reaction mixture into ice water. The N-(oxazol-5-ylmethyl)phthalimide will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

-

Hydrazinolysis: Suspend the N-(oxazol-5-ylmethyl)phthalimide (1.0 eq) in ethanol (15 mL/g). Add hydrazine hydrate (1.5 eq) and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Isolation of the Amine: Cool the reaction mixture and acidify with concentrated hydrochloric acid. Filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure.

-

Purification: Basify the residue with a concentrated solution of sodium hydroxide and extract the free amine with dichloromethane. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield oxazol-5-ylmethanamine. The product can be further purified by distillation or by conversion to its hydrochloride salt.

Method 2: Direct Amination with Ammonia

Direct reaction with ammonia or a protected ammonia equivalent is another viable route. This method can be simpler than the Gabriel synthesis but may require careful control of reaction conditions to minimize the formation of secondary and tertiary amine byproducts.[7]

Experimental Protocol: Direct Amination

-

Reaction Setup: In a sealed pressure vessel, dissolve 5-(chloromethyl)oxazole (1.0 eq) in a solution of ammonia in methanol (7N, 20 eq).

-

Reaction: Heat the mixture to 80-100 °C for 12-24 hours.

-

Work-up: After cooling, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol containing a small amount of triethylamine to prevent streaking.

Route B: Reduction of Oxazole-5-carbonitrile

This alternative strategy involves the synthesis of an oxazole bearing a nitrile group at the 5-position, followed by its reduction to the desired primary amine.

Experimental Protocol: Reduction of Oxazole-5-carbonitrile

-

Reaction Setup: To a solution of oxazole-5-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise at 0 °C.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Carefully quench the reaction by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Purification: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude oxazol-5-ylmethanamine.

Route C: Reductive Amination of Oxazole-5-carboxaldehyde

Reductive amination is a powerful and versatile method for the synthesis of amines.[1][8][9] This approach involves the in-situ formation of an imine from oxazole-5-carboxaldehyde and an ammonia source, followed by reduction with a suitable hydride reagent.

Figure 3: Workflow for the Reductive Amination of Oxazole-5-carboxaldehyde.

Experimental Protocol: Reductive Amination

-

Imine Formation: To a solution of oxazole-5-carboxaldehyde (1.0 eq) in methanol (20 mL/g), add ammonium acetate (10 eq). Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Purification: Basify the aqueous residue with 2M NaOH and extract with dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography.

Comparative Analysis of Synthetic Routes

| Parameter | Route A: Halomethyl Oxazole | Route B: Nitrile Reduction | Route C: Reductive Amination |

| Starting Materials | 5-(Hydroxymethyl)oxazole | Oxazole-5-carbonitrile | Oxazole-5-carboxaldehyde |

| Key Reagents | SOCl₂, Potassium Phthalimide/Ammonia | LiAlH₄ | Ammonium Acetate, NaBH₃CN |

| Number of Steps | 2-3 | 1 | 1 (from aldehyde) |

| Overall Yield | Good to Excellent | Good | Good to Excellent |

| Scalability | High | Moderate (LiAlH₄ use) | High |

| Advantages | Well-established, versatile, avoids over-alkylation (Gabriel) | Direct conversion | Convergent, mild conditions |

| Disadvantages | Multi-step, use of hydrazine (Gabriel) | Use of highly reactive LiAlH₄ | Requires aldehyde precursor |

Conclusion and Future Perspectives

The synthesis of oxazol-5-ylmethanamine is a well-trodden path in medicinal and organic chemistry, with several robust and reliable methods at the disposal of the modern chemist. The choice of synthetic route will ultimately be dictated by factors such as the availability of starting materials, the desired scale of the reaction, and the specific functional group tolerance required for a given application.

The halomethyl oxazole approach, particularly when coupled with the Gabriel synthesis, remains a gold standard for the clean and efficient production of this key amine. For rapid access from a nitrile or aldehyde precursor, the reduction and reductive amination routes offer excellent alternatives.

As the demand for novel therapeutics continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of oxazol-5-ylmethanamine and its analogues will undoubtedly remain an active area of research. Innovations in catalytic C-H amination and other direct functionalization strategies may one day supplant these classical approaches, further streamlining the synthesis of these vital building blocks for the medicines of tomorrow.

References

-

Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

-

MDPI. (2019). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]

-

MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

-

Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

-

Mitsunobu, O. (2016). Mitsunobu Reaction in My Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Time courses of reductive amination of 5‐HMF into BAMF over.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

-

Semantic Scholar. (2009). Mitsunobu and related reactions: advances and applications. Retrieved from [Link]

-

Slideshare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

-

Taylor & Francis. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]

-

Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

-

Unknown Source. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]

-

Unknown Source. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

-

Unknown Source. (n.d.). Synthesis of N-Methyl-N-phenyl-2-(3-pentafluoroethyl-5-isoxazolyloxy)acetamide. Retrieved from [Link]

-

Unknown Source. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Retrieved from [Link]

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Oxazole synthesis [organic-chemistry.org]

- 6. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to Oxazol-5-ylmethanamine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of oxazol-5-ylmethanamine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, and its strategic application in the design of novel therapeutics, all while maintaining a foundation of scientific integrity and practical insight.

Oxazol-5-ylmethanamine is a versatile primary amine built upon a five-membered oxazole ring. This structural motif is of significant interest in medicinal chemistry due to the oxazole's ability to act as a bioisostere for esters and amides, and its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1]

CAS Number and Nomenclature

A degree of ambiguity exists regarding the CAS numbers for this compound, primarily due to its commercial availability as a free base or as various hydrochloride salts. It is crucial for researchers to distinguish between these forms for accurate reagent sourcing and reaction stoichiometry.

-

Free Base: The parent compound, oxazol-5-ylmethanamine, is assigned CAS Number 847644-09-1 .[2]

-

Hydrochloride Salts: The compound is frequently supplied as a hydrochloride salt to improve stability and handling. Several CAS numbers are used, often interchangeably, by different commercial vendors. The most common are:

For clarity and reproducibility, it is best practice to specify the exact form (free base or a specific salt) and the corresponding CAS number when reporting experimental work.

Physicochemical Data

The properties of the free base (CAS 847644-09-1) are summarized in the table below. These values are critical for planning reactions, purification, and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | PubChem[2] |

| Molecular Weight | 98.10 g/mol | PubChem[2] |

| IUPAC Name | (1,3-oxazol-5-yl)methanamine | PubChem[2] |

| Predicted Boiling Point | 183.4 ± 15.0 °C | LookChem[7] |

| Predicted pKa | 7.93 ± 0.29 | LookChem[7] |

| Predicted Density | 1.148 ± 0.06 g/cm³ | LookChem[7] |

| SMILES | C1=C(OC=N1)CN | PubChem[2] |

Note: Some properties are predicted values derived from computational models and should be used as estimates.

Synthesis Methodologies

This proposed pathway offers a logical and experimentally sound approach for researchers requiring this key intermediate.

Caption: Proposed two-step synthesis of Oxazol-5-ylmethanamine.

Experimental Protocol: A Plausible Route

The following protocol is a representative procedure derived from standard organic synthesis transformations.

Step 1: Synthesis of Oxazole-5-carbaldehyde (Intermediate)

This step utilizes the Van Leusen reaction, a classic method for forming 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][7]

-

Reagent Preparation: To a stirred solution of an appropriate aldehyde precursor (e.g., 2,2-diethoxyacetaldehyde, 1.0 eq) in dry ethanol (EtOH) at room temperature, add tosylmethyl isocyanide (TosMIC, 1.2 eq).

-

Reaction Initiation: Add potassium carbonate (K₂CO₃, 2.5 eq) portion-wise to the mixture. The reaction is often exothermic.

-

Reaction Monitoring: Stir the mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup and Isolation: Upon completion, pour the reaction mixture into cold water and stir for 30 minutes to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum to yield crude oxazole-5-carbaldehyde.[5] Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of Oxazol-5-ylmethanamine via Reductive Amination

This step converts the intermediate aldehyde into the target primary amine.

-

Imine Formation: Dissolve oxazole-5-carbaldehyde (1.0 eq) in methanol (MeOH). Add ammonium acetate (NH₄OAc, ~5-10 eq) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine in situ.

-

Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in small portions. Caution: NaBH₃CN is toxic and reacts with acid to release hydrogen cyanide gas. Ensure the reaction is performed in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the imine intermediate by TLC.

-

Workup and Purification: Quench the reaction by carefully adding aqueous HCl (e.g., 1M) until the solution is acidic. Remove the methanol under reduced pressure. Wash the aqueous residue with an organic solvent (e.g., dichloromethane) to remove unreacted starting material. Basify the aqueous layer with aqueous NaOH (e.g., 2M) to a pH > 10. Extract the free amine into an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield oxazol-5-ylmethanamine. Further purification can be performed via column chromatography if necessary.

Spectroscopic Characterization

While experimental spectra for oxazol-5-ylmethanamine are not widely published, its structure can be confidently confirmed using standard spectroscopic techniques. The following are expected chemical shifts and absorption bands based on the analysis of structurally similar compounds.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Oxazole Protons: Two distinct singlets are expected for the protons on the oxazole ring. The proton at the C2 position would likely appear further downfield (δ ≈ 8.0-8.5 ppm) compared to the proton at the C4 position (δ ≈ 7.0-7.5 ppm) due to the influence of both adjacent heteroatoms.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the aminomethyl group is expected in the range of δ ≈ 3.8-4.2 ppm.

-

Amine Protons (-NH₂): A broad singlet for the two amine protons would appear, with a chemical shift that is highly dependent on solvent and concentration (typically δ ≈ 1.5-3.0 ppm).

-

-

¹³C NMR:

-

Oxazole Carbons: The three carbon atoms of the oxazole ring are expected to have distinct chemical shifts: C2 (δ ≈ 150-155 ppm), C5 (the carbon bearing the aminomethyl group, δ ≈ 140-145 ppm), and C4 (δ ≈ 120-125 ppm).

-

Methylene Carbon (-CH₂-): The carbon of the aminomethyl group is expected to appear in the aliphatic region, likely around δ ≈ 35-45 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum would provide clear evidence of the key functional groups.

-

N-H Stretching: A characteristic pair of medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂) group.[14]

-

C=N Stretching: A sharp absorption band around 1600-1650 cm⁻¹ is expected for the C=N bond within the oxazole ring.[15]

-

C-O-C Stretching: Vibrations from the C-O-C ether-like linkage within the oxazole ring would typically appear in the 1000-1300 cm⁻¹ region.[15]

Applications in Drug Discovery and Development

Oxazol-5-ylmethanamine serves as a crucial intermediate, providing a stable, synthetically versatile scaffold for building more complex, biologically active molecules.[3][16] Its primary utility lies in introducing a constrained, amine-functionalized five-membered heterocycle into a lead compound.

Caption: Workflow illustrating the use of Oxazol-5-ylmethanamine.

Case Study: BACE1 Inhibitors for Alzheimer's Disease

A prominent application of oxazole-containing scaffolds is in the development of inhibitors for Beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway that produces the amyloid-β peptides implicated in Alzheimer's disease.[8][17]

-

Mechanism of Action: The oxazole ring within an inhibitor can position key functional groups to interact with the active site of BACE1. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the aminomethyl group provides a handle for building out the rest of the inhibitor structure to occupy other pockets of the enzyme.[18]

-

Structural Role: The oxazol-5-ylmethanamine fragment can serve as a P2 or P3 ligand in peptidomimetic inhibitors, replacing a natural amino acid residue.[19] Its rigid structure helps to reduce the conformational flexibility of the inhibitor, which can lead to improved binding affinity and selectivity.

-

Synthetic Advantage: The primary amine of oxazol-5-ylmethanamine is a convenient point for chemical modification. It can be readily acylated to form amides, reductively aminated to form secondary amines, or used in other C-N bond-forming reactions, allowing chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

The incorporation of this building block allows for the systematic exploration of chemical space around a core scaffold, a fundamental strategy in modern medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties of new drug candidates.[17]

Conclusion

Oxazol-5-ylmethanamine is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its unique combination of a stable heterocyclic core and a reactive primary amine functional group makes it an invaluable intermediate for the synthesis of complex molecular architectures. A thorough understanding of its properties, CAS number variants, and synthetic logic is essential for any researcher aiming to leverage its potential in the development of next-generation pharmaceuticals and agrochemicals.

References

-

LookChem. 5-(Aminomethyl)-1,3-oxazole. [Link]

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

-

Yasaei, Z., et al. (2019). Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. Frontiers in Chemistry. [Link]

-

J&K Scientific LLC. Oxazol-5-yl-methylamine dihydrochloride | 847491-00-3. [Link]

-

Capot Chemical Co., Ltd. Oxazol-5-YL-methylamine | 847644-09-1. [Link]

- Google Patents. WO2000073288A1 - Method for preparing 5-substituted oxazoles.

-

Coimbra, J. R. S., et al. (2018). Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers in Chemistry. [Link]

- Google Patents. CN107021932A - Process for the preparation of 5-L-aminomethyl-3-aryl-2-oxazolidone.

- Google Patents.

-

Singh, S., et al. (2022). Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. Molecules. [Link]

-

Swahn, B. M., et al. (2012). Aminoimidazoles as BACE-1 inhibitors: the challenge to achieve in vivo brain efficacy. Bioorganic & Medicinal Chemistry Letters. [Link]

- Google Patents. CZ200788A3 - A method of preparation of 5-aminomethyl substituted oxazolidinone amines.

-

ResearchGate. Representative structures of BACE1 inhibitors scaffolds and respective biological data. [Link]

-

Hamada, Y., et al. (2012). Novel BACE1 inhibitors possessing a 5-nitroisophthalic scaffold at the P2 position. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Rinehart, K. L., et al. (1988). Biosynthesis of staurosporine, 1. 1H- and 13C-NMR assignments. Journal of Natural Products. [Link]

-

INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]

-

Wang, S., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

-

PubChem. Oxazol-5-ylmethanamine. [Link]

-

ResearchGate. 1H and 13C NMR shifts of all compounds. [Link]

-

Alchem Pharmtech. CAS 118994-86-8 | Oxazole-5-carbaldehyde. [Link]

-

JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001426). [Link]

-

Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

-

NIST. Pyrrolidine - IR Spectrum. [Link]

Sources

- 1. 2-Aminooxazole-5-carbaldehyde | C4H4N2O2 | CID 55212037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-BENZENEDIMETHANETHIOL(105-09-9) 1H NMR spectrum [chemicalbook.com]

- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 4. 847644-09-1 | Oxazol-5-ylmethanamine | Amines | Ambeed.com [ambeed.com]

- 5. Frontiers | Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole [frontiersin.org]

- 6. US9181205B2 - Method for producing oxazole compound - Google Patents [patents.google.com]

- 7. Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics [mdpi.com]

- 9. Theophylline(58-55-9) 1H NMR [m.chemicalbook.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. ineosopen.org [ineosopen.org]

- 12. Biosynthesis of staurosporine, 1. 1H- and 13C-NMR assignments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rubidium carbonate(584-09-8) IR Spectrum [m.chemicalbook.com]

- 14. Pyrrolidine [webbook.nist.gov]

- 15. CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aminoimidazoles as BACE-1 inhibitors: the challenge to achieve in vivo brain efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel BACE1 inhibitors possessing a 5-nitroisophthalic scaffold at the P2 position - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Oxazol-5-ylmethanamine Derivatives in Modern Drug Discovery: A Technical Guide for the Medicinal Chemist

Foreword: Unveiling the Potential of a Privileged Scaffold

In the ever-evolving landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles remains a paramount objective. Among the myriad of heterocyclic scaffolds, the oxazole ring has emerged as a "privileged" structure, a testament to its prevalence in a diverse array of biologically active compounds.[1][2] This guide delves into a specific, and increasingly significant, subclass: the oxazol-5-ylmethanamine derivatives. These compounds, characterized by a methanamine substituent at the C5 position of the oxazole ring, serve as versatile building blocks and key pharmacophores in the design of innovative therapeutics.[3][4] Their unique structural and electronic properties facilitate critical interactions with a range of biological targets, including kinases and G-protein coupled receptors (GPCRs), underscoring their vast potential in addressing a spectrum of diseases from cancer to inflammatory disorders.[5][6][7]

This document is crafted not as a rigid protocol book, but as an in-depth technical guide for the discerning researcher, scientist, and drug development professional. It aims to provide not only the "how" but also the "why," weaving together synthetic strategies with mechanistic insights and structure-activity relationships (SAR). By understanding the causal relationships behind experimental choices, the reader will be empowered to rationally design and synthesize novel oxazol-5-ylmethanamine derivatives with tailored pharmacological profiles.

I. The Oxazol-5-ylmethanamine Core: A Structural and Strategic Overview

The inherent value of the oxazol-5-ylmethanamine core lies in its trifecta of desirable attributes for drug design:

-

Structural Rigidity and Planarity: The aromatic oxazole ring provides a rigid scaffold, which can aid in pre-organizing appended functionalities for optimal binding to a biological target. This rigidity can lead to higher binding affinities and improved selectivity.

-

Hydrogen Bonding Capabilities: The nitrogen atom in the oxazole ring and the primary or secondary amine of the methanamine group can act as both hydrogen bond donors and acceptors. These interactions are fundamental to the specific recognition of drug molecules by their protein targets.[8][9]

-

Vectors for Chemical Diversification: The methanamine moiety at the C5 position serves as a critical handle for introducing a wide array of substituents. This allows for the systematic exploration of the chemical space around the core scaffold, a cornerstone of lead optimization in drug discovery.

The following diagram illustrates the core structure and the key points of diversification:

Caption: Generalized workflow of the Van Leusen Oxazole Synthesis.

To afford the necessary precursor for the methanamine moiety, an aldehyde bearing a protected or latent amino group, or a group that can be readily converted to an amine, can be employed. However, a more common and versatile strategy involves the use of an aldehyde that leads to a 5-functionalized oxazole, such as an oxazole-5-carbaldehyde or oxazole-5-carboxylic acid, which can then be further elaborated.

B. Elaboration to the Methanamine: Key Transformative Protocols

With a 5-functionalized oxazole in hand, the introduction of the methanamine group is the critical next step. The choice of method depends on the nature of the functional group at the C5 position.

This is arguably the most direct and versatile route to a diverse library of N-substituted oxazol-5-ylmethanamine derivatives. The reaction proceeds via the in-situ formation of an imine between the oxazole-5-carbaldehyde and a primary or secondary amine, followed by reduction with a suitable hydride source.

Experimental Protocol: General Procedure for Reductive Amination

-

Reaction Setup: To a solution of oxazole-5-carbaldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)) is added the desired primary or secondary amine (1.0-1.2 eq.).

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.), is added portion-wise to the reaction mixture. Sodium triacetoxyborohydride is often preferred due to its mildness and tolerance of a wide range of functional groups.

-

Reaction Progression: The reaction is stirred at room temperature until completion (typically 2-24 hours).

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate/hexanes) to afford the desired N-substituted oxazol-5-ylmethanamine derivative.

Causality in Experimental Choices:

-

Solvent: Aprotic solvents like DCM or DCE are chosen to avoid unwanted reactions with the hydride reducing agent.

-

Reducing Agent: Sodium triacetoxyborohydride is selected for its chemoselectivity. It is less reactive than sodium borohydride and will preferentially reduce the iminium ion over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.

-

Stoichiometry: A slight excess of the amine and reducing agent is often used to ensure complete consumption of the starting aldehyde.

An alternative route involves the synthesis of an oxazole-5-carboxamide, followed by its reduction to the corresponding amine. This method is particularly useful when the desired amine is primary (R=H).

Experimental Protocol: Amide Reduction

-

Amide Formation: Oxazole-5-carboxylic acid is first converted to its corresponding acid chloride (e.g., using oxalyl chloride or thionyl chloride) or activated with a coupling agent (e.g., HATU, HOBt/EDC). The activated species is then reacted with ammonia or a primary/secondary amine to form the oxazole-5-carboxamide.

-

Reduction: The oxazole-5-carboxamide is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) is added carefully at 0 °C.

-

Reaction and Work-up: The reaction is typically warmed to room temperature or refluxed to drive it to completion. The work-up procedure is critical and must be performed with caution to quench the excess reducing agent. A typical Fieser work-up involves the sequential addition of water, 15% aqueous NaOH, and then more water, followed by filtration of the resulting salts. The filtrate is then extracted, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Trustworthiness of the Protocol: The success of this protocol hinges on the careful handling of the highly reactive reducing agents and the meticulous work-up procedure to ensure the safe quenching of any unreacted hydride and the efficient isolation of the product.

For the synthesis of primary oxazol-5-ylmethanamine, the Gabriel synthesis offers a classic and reliable approach that avoids the over-alkylation often encountered with other methods.

Experimental Protocol: Gabriel Synthesis

-

Preparation of 5-(Halomethyl)oxazole: The starting material can be prepared from the corresponding 5-(hydroxymethyl)oxazole via reaction with a halogenating agent (e.g., PBr₃ or SOCl₂).

-

Phthalimide Alkylation: Potassium phthalimide is reacted with the 5-(halomethyl)oxazole in a polar aprotic solvent like dimethylformamide (DMF).

-

Hydrazinolysis: The resulting N-(oxazol-5-ylmethyl)phthalimide is then treated with hydrazine hydrate in a protic solvent like ethanol to cleave the phthalimide group and liberate the primary amine.

-

Work-up and Purification: The phthalhydrazide byproduct is typically insoluble and can be removed by filtration. The filtrate is then worked up and the product purified by chromatography or distillation.

III. Pharmacological Landscape and Structure-Activity Relationships (SAR)

The oxazol-5-ylmethanamine scaffold is a recurring motif in a multitude of pharmacologically active agents. The following table summarizes some of the key therapeutic areas where these derivatives have shown promise.

| Therapeutic Area | Biological Target(s) | Representative Activity | Citation(s) |

| Oncology | Protein Kinases (e.g., FLT3, CDKs) | Potent and selective inhibition of kinase activity, leading to anti-proliferative effects in cancer cell lines. | [5][6] |

| Inflammatory Diseases | GPCRs, COX enzymes | Modulation of receptor signaling or enzyme activity to reduce inflammatory responses. | [4][10] |

| Infectious Diseases | Bacterial or fungal enzymes | Inhibition of essential microbial enzymes, resulting in antimicrobial or antifungal activity. | [1] |

| Metabolic Disorders | Nuclear receptors, enzymes | Agonism or antagonism of receptors involved in metabolic regulation, or inhibition of key metabolic enzymes. | [11] |

Structure-Activity Relationship (SAR) Insights:

The biological activity of oxazol-5-ylmethanamine derivatives is exquisitely sensitive to the nature of the substituents at various positions of the molecule. A generalized SAR diagram is presented below:

Caption: Key areas for SAR exploration in oxazol-5-ylmethanamine derivatives.

-

Substitution on the Methanamine Nitrogen (R1): The nature of the substituent on the nitrogen atom is often critical for target engagement. Small alkyl groups, aryl groups, or more complex heterocyclic moieties can be introduced to probe specific pockets in the binding site of the target protein. The basicity of this nitrogen can also be modulated to optimize pharmacokinetic properties.

-

Substitution at the C2 Position (R2): This position is frequently a key recognition element. Aryl or heteroaryl groups at C2 can participate in π-π stacking or other hydrophobic interactions with the target.

-

Substitution at the C4 Position (R3): While less commonly explored than the C2 and C5 positions, substitution at C4 can be used to fine-tune the electronic properties of the oxazole ring and to modulate the overall shape and steric profile of the molecule, which can impact selectivity and metabolic stability.

IV. Future Perspectives and Conclusion

The oxazol-5-ylmethanamine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for the creation of diverse chemical libraries based on this core. Future research in this area will likely focus on the development of more stereoselective synthetic methods, the exploration of novel biological targets, and the application of computational chemistry to guide the rational design of next-generation derivatives with enhanced potency, selectivity, and drug-like properties.

This technical guide has endeavored to provide a comprehensive and insightful overview of the chemistry and medicinal applications of oxazol-5-ylmethanamine derivatives. By integrating synthetic protocols with mechanistic rationale and SAR analysis, it is our hope that this document will serve as a valuable resource for researchers dedicated to the advancement of drug discovery.

References

- Bala, S., Saini, M., Kamboj, S., Uppal, G., & Kumar, A. (2011). Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. Asian Journal of Research in Chemistry, 4(5), 685-694.

- Cho, S. Y., Lee, B. H., Jung, H., Yun, C. S., Ha, J. D., Kim, H. R., ... & Oh, K. S. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & medicinal chemistry letters, 23(24), 6711–6716.

- Gaonkar, S. L., Rai, K. M. L., & Prabhuswamy, B. (2019).

- Joshi, S., Bisht, A. S., & Pathak, D. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.

- Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859–1882.

- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.

- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.

- Liu, Z., Wang, Y., & Liu, H. (2018). Recent advance in oxazole-based medicinal chemistry. European journal of medicinal chemistry, 144, 527–549.

- Nofal, Z. M., Srour, A. M., & Abdel-Aal, M. T. (2021). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 2(4), 1-13.

- Saini, M. S., Kumar, A., & Dwivedi, J. (2013). A review on chemistry of oxazole derivatives: Current to future therapeutic prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.

- Shao, H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351327.

- Singh, A., Sharma, S., & Kumar, A. (2021).

- Temir, M., & Yaka, A. (2020).

- Turchi, I. J. (Ed.). (2009). The chemistry of heterocyclic compounds, oxazoles. John Wiley & Sons.

- Wang, L., Zhang, P., Zhang, X., Zhang, X., Li, X., & Li, Z. (2014). Discovery of Oxazole and Triazole Derivatives as Potent and Selective S1P(1) Agonists Through Pharmacophore-Guided Design. ACS medicinal chemistry letters, 5(12), 1266–1271.

- Zhang, Y., et al. (2025). Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. Bioorganic & Medicinal Chemistry.

- Abdi, S. H. R., & Kumar, A. (2019).

- Bala, S., Saini, M., Kamboj, S., Uppal, G., & Kumar, A. (2011). Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. Asian J. Research Chem, 4(5), 685-694.

- Chen, J., et al. (2024). Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. European Journal of Medicinal Chemistry.

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.

- El-Sayed, M. A. A., et al. (2024).

- Parravicini, C., et al. (2014). Oxysterols act as promiscuous ligands of class-A GPCRs: in silico molecular modeling and in vitro validation. Cellular signalling, 26(12), 2744–2757.

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. ijmpr.in [ijmpr.in]

- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Oxysterols act as promiscuous ligands of class-A GPCRs: in silico molecular modeling and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Oxazole Derivatives

Abstract

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, represents a cornerstone in medicinal chemistry. Its unique electronic and structural properties facilitate diverse non-covalent interactions with a multitude of biological targets, rendering it a "privileged scaffold" in the design of novel therapeutics. This guide provides an in-depth exploration of the multifaceted biological activities of oxazole derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and anti-inflammatory activities, supported by field-proven experimental protocols and structure-activity relationship (SAR) insights. This document is designed not as a rigid template, but as a dynamic resource to empower the rational design of next-generation oxazole-based therapeutic agents.

The Oxazole Core: Structural Significance and Physicochemical Properties

The oxazole ring is a planar, aromatic system where an oxygen atom at position 1 and a nitrogen atom at position 3 are separated by a carbon atom.[1] This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug design. The presence of both a hydrogen bond acceptor (nitrogen) and a potential, albeit weak, hydrogen bond donor capability, combined with its ability to engage in π-π stacking and hydrophobic interactions, allows for versatile binding to enzymes and receptors.[2][3] The oxazole nucleus is also relatively stable under physiological conditions and can serve as a bioisosteric replacement for other functional groups like amides and esters, which can improve a molecule's pharmacokinetic profile.[4][5]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Oxazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines with IC50 values often in the nanomolar range.[6] Their mechanisms of action are diverse, targeting several key pathways involved in cancer progression.

Mechanism of Action: A Multi-pronged Attack

A primary mode of anticancer action for many oxazole derivatives is the inhibition of tubulin polymerization.[6] By binding to the colchicine binding site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Another critical target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][8] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Certain oxazole derivatives have been shown to effectively inhibit STAT3, thereby suppressing tumor growth.[6]

Furthermore, oxazole-containing compounds have been identified as inhibitors of DNA topoisomerases, enzymes crucial for DNA replication and repair.[6] By stabilizing the topoisomerase-DNA complex, these derivatives induce DNA strand breaks, ultimately triggering apoptotic cell death. Other notable targets include protein kinases, histone deacetylases (HDACs), and G-quadruplexes.[6][8]

Caption: Anticancer mechanisms of oxazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., Hep-2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of multidrug-resistant microbes presents a formidable challenge to global health.[9] Oxazole derivatives have demonstrated significant potential as a novel class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[10][11]

Mechanism of Action: Disrupting Microbial Viability

The antibacterial activity of oxazole derivatives often involves the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication.[10] Others may interfere with the synthesis of the bacterial cell wall or disrupt membrane integrity.

In the realm of antifungal activity, oxazole-containing compounds can inhibit key enzymes in fungal metabolic pathways or interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane. The specific mechanism can be highly dependent on the substitution pattern of the oxazole ring.[2]

Caption: Workflow for antimicrobial drug discovery with oxazoles.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform serial two-fold dilutions of the oxazole derivatives in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Oxazole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[12]

Mechanism of Action: Targeting Pro-inflammatory Pathways

A significant mechanism of anti-inflammatory action for oxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1][10] COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Oxaprozin, an oxazole-containing non-steroidal anti-inflammatory drug (NSAID), functions through this mechanism.[4]

Some oxazole derivatives also exhibit inhibitory effects on lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another class of pro-inflammatory molecules.[13] By targeting these pathways, oxazole-based compounds can effectively reduce the signs of inflammation.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

The carrageenan-induced rat paw edema model is a classic and reliable in vivo assay for evaluating the anti-inflammatory activity of novel compounds.[12][14]

Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer the oxazole derivatives orally or intraperitoneally to the test groups of rats. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).[12]

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[14]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of oxazole derivatives is highly dependent on the nature and position of substituents on the oxazole ring.[2] SAR studies have revealed that the introduction of specific functional groups at the C2, C4, and C5 positions can significantly modulate the potency and selectivity of these compounds.[15] For instance, the presence of aromatic or heteroaromatic rings at the C2 and C5 positions is often associated with enhanced anticancer activity.[6]

The versatility of the oxazole scaffold continues to make it an attractive starting point for the development of new therapeutic agents.[2] Future research will likely focus on the synthesis of novel oxazole derivatives with improved pharmacokinetic properties and reduced off-target effects. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of the next generation of oxazole-based drugs.

Conclusion

Oxazole derivatives represent a remarkably versatile and pharmacologically significant class of compounds.[1][2] Their ability to interact with a wide array of biological targets has led to their development as potent anticancer, antimicrobial, and anti-inflammatory agents.[11] The in-depth understanding of their mechanisms of action, coupled with robust experimental validation and insightful SAR studies, provides a solid foundation for the rational design of novel and more effective therapeutics. This guide has aimed to equip researchers with the fundamental knowledge and practical methodologies to further explore and exploit the therapeutic potential of the oxazole scaffold.

References

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882. Available from: [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. Available from: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences. Available from: [Link]

-

1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Der Pharma Chemica, 8(13), 269-286. Available from: [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2024). International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. Available from: [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry, 13(1), 16. Available from: [Link]

-

Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2024). Asian Journal of Bio-Science and Research Technology, 27(4S), 7205. Available from: [Link]

-

Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1-s), 1-5. Available from: [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019). ResearchGate. Available from: [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025). ResearchGate. Available from: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2025). ResearchGate. Available from: [Link]

-